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4,5-Dimethyl-2-(trifluoromethoxy)aniline

Cat. No.: B11717211
M. Wt: 205.18 g/mol
InChI Key: HRMRQUWSKJUDFC-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast range of industrial and biologically active compounds, including dyes, polymers, pharmaceuticals, and agrochemicals. chemicalbook.combldpharm.com The introduction of fluorine atoms onto the aniline scaffold can dramatically alter the parent molecule's physicochemical properties. routledge.com

Fluorination can influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and conformational preferences. acs.org For instance, the high electronegativity of fluorine can lower the pKa of the anilino group, making it less basic. This modification is a critical tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, fluorinated anilines are prevalent structural motifs in a wide array of commercial products and are the subject of ongoing synthetic methodology development. They are considered important intermediates for creating molecules with specific, tailored functionalities. chemicalbook.com

Significance of Trifluoromethoxy Functionality in Aromatic Systems

The trifluoromethoxy (-OCF3) group is a particularly intriguing substituent that has gained considerable attention in drug design and materials science. It is often considered a "super-halogen" due to some electronic similarities with halogen atoms. acs.org The significance of the -OCF3 group stems from its unique combination of properties:

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, even more so than the related trifluoromethyl (-CF3) group. This property can enhance a molecule's ability to permeate biological membranes, a crucial factor for in vivo efficacy. acs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. This can increase a drug's half-life and bioavailability.

Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF3 group strongly electron-withdrawing through an inductive effect. This significantly influences the electronic environment of the aromatic ring, affecting its reactivity and interactions with biological targets. acs.org

Steric and Conformational Influence: The -OCF3 group is bulkier than a hydrogen or fluorine atom and can influence the conformation of molecules, which can be critical for binding to target proteins.

These characteristics make the trifluoromethoxy group a valuable tool for modulating the properties of aromatic compounds, leading to improved performance in pharmaceuticals and agrochemicals. bldpharm.com

Table 1: Comparison of Physicochemical Properties of Related Functional Groups
Functional GroupHansch Lipophilicity Parameter (π)Hammett Meta Constant (σm)Hammett Para Constant (σp)
-H0.000.000.00
-CH30.56-0.07-0.17
-F0.140.340.06
-CF30.880.430.54
-OCH3-0.020.12-0.27
-OCF31.040.380.35

Historical Development of Research on Aniline Scaffolds with Trifluoromethoxy Groups

The synthesis of aromatic compounds containing the trifluoromethoxy group has historically presented significant challenges, limiting their widespread investigation for some time. Early methods for introducing the -OCF3 group were often harsh and not broadly applicable.

Historically, the synthesis of trifluoromethoxyanilines has been approached through several main routes. One common method involves the reduction of a corresponding nitroaromatic precursor, such as p-nitrotrifluoromethoxybenzene. This multi-step process typically begins with the nitration of trifluoromethoxybenzene, followed by the reduction of the nitro group to an amine.

Other documented synthetic strategies include:

Trifluoromethoxybenzamide degradation: This involves the chemical breakdown of a benzamide (B126) derivative.

High-pressure ammonolysis: This method involves reacting a trifluoromethoxychlorobenzene with ammonia (B1221849) under high pressure.

Aminophenol reactions: Direct fluorination or trifluoromethylation of aminophenols has also been explored, though these can be challenging reactions.

Current State of Research on 4,5-Dimethyl-2-(trifluoromethoxy)aniline within Synthetic Chemistry

The specific compound, this compound, is a structurally distinct derivative within the substituted trifluoromethoxyaniline class. It is identified by the CAS Number 2098336-21-9.

Table 2: Chemical Identification of this compound
IdentifierValue
CAS Number2098336-21-9
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
SMILES CodeNC1=CC(C)=C(C)C=C1OC(F)(F)F

Despite its availability from commercial chemical suppliers, indicating its utility as a building block in synthetic chemistry, there is a notable absence of dedicated research articles or patents detailing the specific synthesis or applications of this compound in publicly accessible scientific databases.

The research landscape is more populated with studies on its isomers or less substituted analogues, such as 4-(trifluoromethoxy)aniline (B150132). For example, 4-(trifluoromethoxy)aniline is a well-documented starting material for the synthesis of more complex heterocyclic systems, such as pyrrole (B145914) derivatives, via reactions like the Paal-Knorr synthesis. Such studies underscore the role of trifluoromethoxyanilines as versatile precursors in multi-step organic synthesis. However, the specific substitution pattern of this compound—with two methyl groups vicinal to each other and an ortho-trifluoromethoxy group relative to the amine—presents a unique chemical entity. The electronic and steric effects of this arrangement would likely influence its reactivity in synthetic transformations compared to its more studied isomers. The lack of specific literature suggests that the full potential of this particular compound as a synthetic intermediate remains largely unexplored, presenting an open area for future research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B11717211 4,5-Dimethyl-2-(trifluoromethoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4,5-dimethyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-5-3-7(13)8(4-6(5)2)14-9(10,11)12/h3-4H,13H2,1-2H3

InChI Key

HRMRQUWSKJUDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 4,5 Dimethyl 2 Trifluoromethoxy Aniline

Precursor Synthesis and Regioselective Functionalization

A key strategy for the synthesis of 4,5-dimethyl-2-(trifluoromethoxy)aniline involves the initial construction of a halogenated benzene (B151609) ring with the desired dimethyl and trifluoromethoxy substitution pattern. This precursor then serves as a scaffold for the subsequent introduction of the aniline (B41778) functionality.

Synthesis of Halogenated Dimethyl-2-(trifluoromethoxy)benzenes

A plausible and efficient route to a key precursor, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene, commences with the commercially available 3,4-dimethylphenol (B119073). The synthesis proceeds through two main steps: regioselective bromination followed by trifluoromethoxylation.

Bromination of 3,4-Dimethylphenol:

The initial step involves the regioselective bromination of 3,4-dimethylphenol. The hydroxyl group is a strongly activating ortho-, para-director. Given that the para position is blocked by a methyl group, bromination is directed to one of the ortho positions. Treatment of 3,4-dimethylphenol with a brominating agent such as bromine in a suitable solvent like acetic acid at controlled temperatures leads to the formation of 2-bromo-4,5-dimethylphenol prepchem.com. The reaction conditions are crucial to ensure mono-bromination and avoid the formation of di-brominated byproducts.

Table 1: Synthesis of 2-bromo-4,5-dimethylphenol

Starting MaterialReagentSolventProduct
3,4-DimethylphenolBromineAcetic Acid2-bromo-4,5-dimethylphenol

Trifluoromethoxylation of 2-bromo-4,5-dimethylphenol:

Following the successful synthesis of 2-bromo-4,5-dimethylphenol, the next critical step is the introduction of the trifluoromethoxy group. This transformation can be achieved through various trifluoromethoxylation methods developed for phenols cas.cnmdpi.com. One common approach involves the use of a trifluoromethylating agent in the presence of a suitable base. For instance, reagents like trifluoromethyl triflate or other electrophilic trifluoromethoxylation reagents can be employed. Alternatively, a two-step process involving O-carboxydifluoromethylation followed by decarboxylative fluorination offers a practical route to aryl trifluoromethyl ethers cas.cn. The reaction would convert the hydroxyl group of 2-bromo-4,5-dimethylphenol into a trifluoromethoxy group, yielding the desired precursor, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene .

Nitration and Subsequent Reduction Pathways to the Aniline Core

An alternative synthetic pathway to trifluoromethoxylated anilines involves the nitration of a trifluoromethoxy-substituted benzene ring, followed by the reduction of the nitro group to an amine. This method is widely used for the synthesis of various aniline derivatives guidechem.comnih.govguidechem.com.

For the synthesis of this compound via this route, one would ideally start with 1,2-dimethyl-4-(trifluoromethoxy)benzene.

Nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene:

The nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene would be carried out using a standard nitrating mixture, such as a combination of nitric acid and sulfuric acid guidechem.com. The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The trifluoromethoxy group is a deactivating meta-director, while the two methyl groups are activating ortho-, para-directors. The combined directing effects would likely favor the introduction of the nitro group at the position ortho to one of the methyl groups and meta to the trifluoromethoxy group, which corresponds to the desired 2-position. This would lead to the formation of 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene .

Reduction of 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene:

The final step in this pathway is the reduction of the nitro group to an amine. This can be achieved through various established methods, such as catalytic hydrogenation using a palladium-on-carbon catalyst or by using reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid nih.gov. This reduction would yield the target compound, This compound .

Cross-Coupling Strategies in the Formation of the Aromatic System

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, offering a direct route to aniline derivatives from halogenated aromatic precursors.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds wikipedia.org. These methods offer high efficiency and functional group tolerance. In the context of synthesizing this compound, a suitable halogenated precursor, such as 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene, can be coupled with an ammonia (B1221849) equivalent.

Buchwald–Hartwig Amination Approaches

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates wikipedia.orgacsgcipr.orglibretexts.org. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

To synthesize this compound using this approach, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene would be reacted with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. Ammonia itself can be challenging to use in these reactions, so ammonia equivalents such as benzophenone (B1666685) imine followed by hydrolysis, or the use of specific reaction conditions that allow for the direct use of ammonia or ammonium (B1175870) salts, are often employed synthesisspotlight.com. The choice of ligand is critical for the success of the reaction and often requires optimization. A variety of phosphine ligands, such as XPhos or SPhos, have been developed for the Buchwald-Hartwig amination and have shown broad applicability acsgcipr.org.

Table 2: Buchwald-Hartwig Amination for the Synthesis of this compound

Aryl HalideAmine SourceCatalystLigandBaseProduct
1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzeneAmmonia equivalentPd(OAc)2 or Pd2(dba)3XPhos, SPhos, etc.NaOtBu, K3PO4, etc.This compound

Direct and Indirect Introduction of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy group is a key transformation in the synthesis of the target molecule. Both direct and indirect methods have been developed for this purpose.

Direct Trifluoromethoxylation:

Direct C-H trifluoromethoxylation of an aniline precursor, such as 3,4-dimethylaniline, would be an ideal and atom-economical approach. However, direct C-H functionalization reactions often suffer from issues of regioselectivity, especially in the presence of multiple activating groups. While methods for the direct trifluoromethoxylation of arenes are emerging, achieving the desired regioselectivity on a complex substrate like 3,4-dimethylaniline remains a significant challenge nih.gov.

Another direct approach involves the trifluoromethoxylation of an existing functional group. For instance, the conversion of a hydroxyl group to a trifluoromethoxy group is a well-established method, as discussed in section 2.1.1 cas.cnmdpi.com.

Indirect Trifluoromethoxylation:

Indirect methods for introducing the trifluoromethoxy group often involve the transformation of other functional groups. One of the earliest and still relevant methods is the chlorine-fluorine exchange of a trichloromethoxy group (-OCCl3) using reagents like antimony trifluoride mdpi.com. This method would require the synthesis of a precursor containing a trichloromethoxy group at the desired position.

A more contemporary indirect method is the two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration nih.gov. This protocol has been shown to be effective for the synthesis of ortho-trifluoromethoxylated aniline derivatives nih.govresearchgate.net. Applying this to a 3,4-dimethylaniline derivative would first involve the formation of the corresponding N-hydroxylamine, followed by O-trifluoromethylation and subsequent thermal or acid-catalyzed rearrangement to introduce the trifluoromethoxy group at the ortho position.

Table 3: Summary of Synthetic Strategies

StrategyKey Intermediate(s)Key Reactions
Precursor Synthesis via Halogenation2-bromo-4,5-dimethylphenol, 1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzeneBromination, Trifluoromethoxylation
Nitration/Reduction Pathway4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzeneNitration, Reduction
Cross-Coupling1-bromo-4,5-dimethyl-2-(trifluoromethoxy)benzeneBuchwald-Hartwig Amination

Copper-Mediated Trifluoromethoxylation of Aromatic Halides

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a foundational strategy for the formation of aryl-oxygen bonds. organic-chemistry.orgmdpi.com A plausible synthetic route to this compound via this methodology would involve the coupling of a halogenated precursor, such as 2-bromo-4,5-dimethylaniline or 1-bromo-4,5-dimethyl-2-nitrobenzene, with a trifluoromethoxide source.

The proposed reaction would proceed via a copper(I) trifluoromethoxide intermediate. This intermediate would then react with the aryl halide through a mechanism believed to involve oxidative addition and reductive elimination. organic-chemistry.org A significant challenge in this approach is the generation and stabilization of the trifluoromethoxide anion (⁻OCF₃), which is less stable than typical alkoxides. The reaction would likely require a protected aniline to prevent side reactions, high temperatures, and the use of specialized ligands to facilitate the catalytic cycle.

Table 1: Proposed Copper-Mediated Trifluoromethoxylation

Starting Material Reagents Potential Product Key Challenges
N-Acetyl-2-bromo-4,5-dimethylaniline Cu(I) salt (e.g., CuI), Trifluoromethoxide source (e.g., KOCF₃), Ligand (e.g., Phenanthroline) N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)acetamide Stability of ⁻OCF₃, harsh reaction conditions, catalyst efficiency.

While copper-catalyzed methods for introducing the trifluoromethyl (-CF₃) group are well-established, direct copper-mediated trifluoromethoxylation remains a less-explored area, presenting an opportunity for future research. beilstein-journals.orgnih.gov

Trifluoromethoxy-Deoxofluorination Routes

An alternative pathway to aryl trifluoromethyl ethers involves the deoxofluorination of precursor molecules like phenols. This route avoids the direct coupling of the -OCF₃ group. For the synthesis of this compound, a logical starting material is 4,5-dimethyl-2-nitrophenol.

The synthesis proceeds in a multi-step sequence:

Fluoroformate Formation : The starting phenol (B47542), 4,5-dimethyl-2-nitrophenol, is first reacted with fluorophosgene (COF₂) to generate an aryl fluoroformate intermediate.

Deoxyfluorination : The aryl fluoroformate is subsequently treated with a fluorinating agent, such as sulfur tetrafluoride (SF₄). This step replaces the carbonyl oxygen with two fluorine atoms, converting the fluoroformate group (-O-C(O)F) into a trifluoromethoxy group (-OCF₃). nih.gov

Reduction : The resulting 4,5-dimethyl-1-(trifluoromethoxy)-2-nitrobenzene is then subjected to standard reduction conditions (e.g., catalytic hydrogenation with Pd/C or reduction with metals like Fe or Sn in acidic media) to convert the nitro group into the desired aniline functionality.

This method circumvents the need for handling unstable trifluoromethoxide reagents but requires the use of hazardous reagents like fluorophosgene and sulfur tetrafluoride. nih.gov

Chemo- and Regioselective Considerations in Synthesis

Achieving the desired 2,4,5-substitution pattern on the aniline ring is a primary challenge. The electronic properties of the amino group (or its protected form) and the two methyl groups dictate the regiochemical outcome of electrophilic or transition-metal-catalyzed reactions.

Control of Substitution Patterns

The most effective and regioselective method reported for the synthesis of ortho-trifluoromethoxylated anilines is a two-step sequence involving an intramolecular OCF₃ migration. beilstein-journals.orgresearchgate.net This strategy provides excellent control, directing the trifluoromethoxy group specifically to the position ortho to the amine.

The process for synthesizing this compound would be as follows:

Hydroxylamine Formation : The starting 4,5-dimethylaniline is first converted into its corresponding N-aryl-N-hydroxylamine derivative. This is typically achieved by reducing a precursor like 4,5-dimethyl-nitrobenzene with a reducing agent such as hydrazine in the presence of a Rh/C catalyst, followed by N-acetylation to form an N-aryl-N-hydroxyacetamide. researchgate.net

O-Trifluoromethylation : The N-hydroxyacetamide intermediate is then treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). This step forms an N-(trifluoromethoxy)acetamido intermediate. researchgate.net

Thermally-Induced OCF₃ Migration : The crucial step is the thermal rearrangement of the N-(trifluoromethoxy)acetamido compound. Heating this intermediate in a solvent like nitromethane induces the migration of the OCF₃ group from the nitrogen atom to the ortho-position of the aromatic ring. researchgate.netresearchgate.net

The mechanism of the migration step is proposed to proceed via a heterolytic cleavage of the N–OCF₃ bond, forming a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. beilstein-journals.org Rapid recombination of this ion pair at the ortho-carbon, followed by tautomerization to restore aromaticity, yields the final ortho-trifluoromethoxylated product with high selectivity. beilstein-journals.org

Protecting Group Strategies for the Aniline Moiety

The aniline functional group is highly reactive and susceptible to oxidation and other unwanted side reactions under many synthetic conditions. Therefore, the use of protecting groups is essential for most synthetic routes.

In the context of the OCF₃ migration strategy, the aniline is converted into an N-acetyl-N-hydroxylamine (a hydroxyacetamide). researchgate.net Here, the acetyl group serves multiple purposes:

Protection : It protects the nitrogen from unwanted side reactions during the O-trifluoromethylation step.

Activation/Directing Group : It is integral to the structure of the intermediate that undergoes the desired thermal rearrangement.

After the OCF₃ group has been installed at the ortho position, the acetyl group can be removed under standard hydrolysis conditions (acidic or basic) to yield the final this compound.

For other potential routes, such as copper-mediated coupling, more conventional amine protecting groups like tert-Butoxycarbonyl (Boc) or Benzyl (Bn) could be employed. The choice of protecting group must be orthogonal to the reaction conditions used for trifluoromethoxylation and must be removable without affecting the newly installed -OCF₃ group. mdpi.com

Emerging Synthetic Routes and Catalyst Development for this compound

Recent advancements in synthetic chemistry are providing new tools for the introduction of fluorinated groups. These emerging methods often operate under milder conditions and offer novel reactivity patterns.

One of the most promising areas is visible-light photoredox catalysis . This strategy uses light to generate radical species under mild conditions. nih.gov For trifluoromethoxylation, this could involve the generation of a trifluoromethoxy radical (•OCF₃) from a suitable precursor, such as bis(trifluoromethyl)peroxide (BTMP). princeton.eduwikipedia.org This radical could then, in principle, be used for the direct C-H trifluoromethoxylation of a protected 4,5-dimethylaniline derivative. While this approach might suffer from regioselectivity issues, forming a mixture of isomers, the development of directed C-H functionalization methods under photoredox conditions is an active area of research.

New reagents are also being developed to facilitate these transformations. For instance, N-trifluoromethoxypyridinium salts have been used in Ru-catalyzed photoredox reactions for the C-H trifluoromethoxylation of arenes. nih.gov These newer methods avoid the pre-functionalization of the aromatic ring (e.g., halogenation) required in classical cross-coupling.

The development of novel catalysts continues to be a major focus. While copper remains a workhorse for many coupling reactions, researchers are exploring dual catalytic systems, for example combining photoredox catalysts with transition metals like copper or nickel, to enable previously challenging transformations under milder conditions. Such systems could potentially be adapted for the efficient synthesis of this compound in the future.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Bromo-4,5-dimethylaniline
1-Bromo-4,5-dimethyl-2-nitrobenzene
Copper(I) iodide
Potassium trifluoromethoxide
Phenanthroline
N-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)acetamide
4,5-Dimethyl-1-(trifluoromethoxy)-2-nitrobenzene
4,5-Dimethyl-2-nitrophenol
Fluorophosgene
Sulfur tetrafluoride
4,5-Dimethylaniline
4,5-Dimethyl-nitrobenzene
Hydrazine
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent)
Nitromethane
tert-Butoxycarbonyl (Boc)
Benzyl (Bn)
Bis(trifluoromethyl)peroxide (BTMP)

Reactivity and Chemical Transformations of 4,5 Dimethyl 2 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4,5-dimethyl-2-(trifluoromethoxy)aniline is highly activated towards electrophilic aromatic substitution. The primary directing influence comes from the powerful ortho, para-directing amino group. The two methyl groups also contribute as ortho, para-directors, reinforcing the activation of the ring. Conversely, the trifluoromethoxy group is strongly electron-withdrawing and acts as a deactivating, meta-directing group.

Considering the positions on the benzene (B151609) ring:

Position 1: Substituted with -NH₂

Position 2: Substituted with -OCF₃

Position 3: Open for substitution. This position is ortho to the -OCF₃ and -CH₃ (at C4) groups, and meta to the -NH₂ and -CH₃ (at C5) groups.

Position 4: Substituted with -CH₃

Position 5: Substituted with -CH₃

Position 6: Open for substitution. This position is para to the -NH₂ group and ortho to the -CH₃ (at C5) and -NH₂ groups.

The directing effects of the substituents converge to make position 6 the most probable site for electrophilic attack, due to the strong para-directing effect of the amino group.

Halogenation Studies

Direct halogenation of anilines with reagents like Br₂ or Cl₂ can be aggressive, often leading to poly-substitution and oxidation. Milder halogenating agents are typically employed to achieve controlled mono-substitution. While specific halogenation studies on this compound are not extensively documented in publicly available literature, the reaction can be predicted to occur at the C6 position.

For analogous compounds, specific conditions have been developed for mono-bromination. For instance, N,N-dimethyl-3-(trifluoromethyl)aniline can be selectively brominated at the para position relative to the activating dimethylamino group using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org This reagent provides a controlled source of electrophilic bromine.

Table 1: Illustrative Halogenation of a Related Aniline (B41778) Derivative
Starting MaterialReagentSolventConditionsProductReference
N,N-dimethyl-3-(trifluoromethyl)aniline2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneDichloromethane-10°C to 0°C4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline orgsyn.org

Note: This table presents data for an analogous compound to illustrate a potential synthetic route.

Nitration and Sulfonation Reactions

Nitration of anilines requires careful control of reaction conditions to prevent oxidation of the amino group by the strong nitric acid/sulfuric acid mixture. Often, the amino group is first protected via acylation (e.g., forming an acetanilide) to moderate its activating effect and protect it from oxidation. The protecting group can then be removed by hydrolysis after nitration.

Patent literature describes the nitration of a related precursor, 1,2-dichloro-4-trifluoromethoxybenzene, using a mixture of nitric and sulfuric acids, which yields a mixture of nitro isomers. google.comgoogle.com For this compound, after protection of the amine, nitration would be expected to yield the 6-nitro derivative.

Direct sulfonation of anilines with fuming sulfuric acid can also be complex. The initial reaction is often an acid-base reaction, forming anilinium sulfate. At high temperatures, this salt can rearrange to form sulfanilic acid (4-aminobenzenesulfonic acid). For the target molecule, sulfonation would likely occur at the C6 position, para to the amino group.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful with anilines or other aromatic amines. wikipedia.orgresearchgate.netyoutube.com The basic nitrogen of the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the aromatic ring towards electrophilic attack and effectively shuts down the reaction. youtube.com Therefore, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions. To perform such a reaction, the amino group would need to be protected, typically as an amide, which deactivates the ring and may allow for the reaction to proceed under forcing conditions.

Nucleophilic Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for a variety of reactions such as acylation, sulfonylation, and alkylation directly on the nitrogen atom.

Acylation and Sulfonylation of the Amine

The aniline nitrogen of this compound readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) to form stable amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. These reactions are typically high-yielding and are common for protecting the amino group or for synthesizing derivatives with specific properties.

Table 2: General Conditions for N-Acylation and N-Sulfonylation
Reaction TypeTypical ReagentTypical Base/SolventProduct Type
N-AcylationAcetyl Chloride (CH₃COCl) or Acetic Anhydride (B1165640) ((CH₃CO)₂O)Pyridine or TriethylamineN-(4,5-dimethyl-2-(trifluoromethoxy)phenyl)acetamide
N-Sulfonylationp-Toluenesulfonyl Chloride (TsCl)PyridineN-(4,5-dimethyl-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide

Note: This table describes expected reactions based on general chemical principles of anilines.

Alkylation and Reductive Amination

Direct alkylation of primary anilines with alkyl halides is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. A more effective and widely used method for the controlled mono-alkylation of amines is reductive amination. wikipedia.org

This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govorganic-chemistry.org This method is highly versatile and allows for the synthesis of a wide range of N-substituted aniline derivatives.

Table 3: Illustrative Conditions for Reductive Amination
AmineCarbonyl CompoundReducing AgentProduct TypeReference Principle
This compoundAcetoneNaBH(OAc)₃N-isopropyl-4,5-dimethyl-2-(trifluoromethoxy)aniline wikipedia.org5z.com
This compoundFormaldehydeNaBH₃CNN-methyl-4,5-dimethyl-2-(trifluoromethoxy)aniline wikipedia.org5z.com

Note: This table illustrates the expected outcome of reductive amination based on established procedures for anilines.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be readily converted into a diazonium salt. This process, known as diazotization, typically involves treating the aniline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C).

The resulting 4,5-dimethyl-2-(trifluoromethoxy)benzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring. These transformations provide a powerful route to functionalized derivatives that are not easily accessible through direct substitution methods.

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN2BF4) introduces a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding mineral acid to introduce halogens.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol (B47542), 4,5-Dimethyl-2-(trifluoromethoxy)phenol.

Iodination: Reaction with potassium iodide introduces an iodine atom.

The electronic nature of the substituents on the ring can influence the stability and reactivity of the diazonium salt. The electron-donating methyl groups and the electron-withdrawing trifluoromethoxy group have opposing effects, but the diazotization reaction is generally robust for a wide range of substituted anilines.

ReactionReagent(s)Product
Diazotization NaNO₂, HCl, 0-5 °C4,5-Dimethyl-2-(trifluoromethoxy)benzenediazonium chloride
Sandmeyer (Br) CuBr1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene
Sandmeyer (Cl) CuCl1-Chloro-4,5-dimethyl-2-(trifluoromethoxy)benzene
Sandmeyer (CN) CuCN2,3-Dimethyl-6-(trifluoromethoxy)benzonitrile
Iodination KI1-Iodo-4,5-dimethyl-2-(trifluoromethoxy)benzene
Hydrolysis H₂O, Δ4,5-Dimethyl-2-(trifluoromethoxy)phenol

Transformations of the Trifluoromethoxy Group

Stability and Reactivity under Various Conditions

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and thermal stability. This robustness is attributed to the strong carbon-fluorine and carbon-oxygen bonds. The C-F bond is one of the strongest single bonds in organic chemistry. tcichemicals.com The trifluoromethoxy group is significantly more stable than a methoxy (B1213986) group and is resistant to a wide range of chemical conditions, including strong acids, bases, oxidants, and reductants, that would typically cleave an ether linkage.

This stability makes the -OCF3 group a valuable substituent in medicinal chemistry and materials science, where it can be used to block metabolic oxidation and fine-tune electronic properties without being susceptible to degradation during subsequent synthetic steps. mdpi.com For this compound, the -OCF3 group is expected to remain inert during most transformations involving the amino group or other positions on the aromatic ring.

Potential for Cleavage or Modification

Despite its high stability, the cleavage or modification of the trifluoromethoxy group is possible under specific, harsh conditions, though it remains a significant synthetic challenge. Unlike the related trifluoromethyl (-CF3) group, where C-F bond activation has been achieved under certain catalytic conditions, transformations of the -OCF3 group are less common. tcichemicals.comresearchgate.net

Potential, albeit challenging, transformations could include:

Cleavage with Strong Lewis Acids: Potent Lewis acids, such as boron tribromide (BBr3), which are commonly used for cleaving aryl methyl ethers, may potentially effect the cleavage of the C-O bond in the trifluoromethoxy group, though this would likely require more forcing conditions.

Reductive Defluorination: Methods involving highly reactive reducing agents or specific catalytic systems might achieve partial or complete defluorination, but this is not a standard transformation and would likely suffer from low selectivity and yield.

Due to the extreme conditions required, such transformations are generally not practical and would likely be incompatible with other functional groups on the molecule. For most synthetic purposes, the trifluoromethoxy group is considered a highly stable spectator group.

Metal-Catalyzed Coupling Reactions of Functionalized this compound

To participate in metal-catalyzed cross-coupling reactions, the this compound must first be functionalized to introduce a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). This is most conveniently achieved via the diazotization of the aniline followed by a Sandmeyer or related reaction to install a bromine or iodine atom, yielding, for example, 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene . This aryl halide is an excellent substrate for a variety of palladium-catalyzed coupling reactions.

Suzuki, Sonogashira, and Heck Couplings

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. harvard.edunih.gov 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to produce biaryl and substituted styrene (B11656) derivatives. The reaction is typically tolerant of a wide range of functional groups. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The coupling of 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield substituted alkynylarenes. The reaction is generally carried out under mild conditions. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com Reacting 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene with an alkene like styrene or an acrylate (B77674) ester in the presence of a palladium catalyst and a base would result in the formation of a new, more substituted alkene. nih.gov

Coupling ReactionPartnerCatalyst System (Typical)Product Type
Suzuki Arylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuI, Amine BaseArylalkyne
Heck Alkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted Alkene

Negishi and Stille Couplings

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgacs.org This method is known for its high functional group tolerance and reactivity. The functionalized 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene could be coupled with alkyl-, vinyl-, or arylzinc reagents to form the corresponding C-C bond. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture. The reaction between 1-Bromo-4,5-dimethyl-2-(trifluoromethoxy)benzene and an appropriate organostannane would provide access to a wide variety of coupled products, including ketones via Stille-carbonylative cross-coupling. libretexts.orgnih.gov The main drawback of this method is the toxicity of the tin reagents. organic-chemistry.org

Coupling ReactionPartnerCatalyst System (Typical)Product Type
Negishi Organozinc reagentPd(PPh₃)₄ or Ni(dppe)Cl₂Alkylated/Arylated Arene
Stille OrganostannanePd(PPh₃)₄, LiClAlkylated/Arylated Arene

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the amine functionality, the electron-donating methyl groups, and the electron-withdrawing trifluoromethoxy group attached to the aromatic ring. While specific studies on the oxidation and reduction of this particular molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of substituted anilines.

Amine Oxidation Pathways

The primary site of oxidation in this compound is the amino group. The presence of two electron-donating methyl groups on the benzene ring increases the electron density at the amine, making it susceptible to oxidation. However, the strongly electron-withdrawing trifluoromethoxy group at the ortho position can modulate this reactivity.

One of the most common oxidative transformations of aromatic amines is their conversion to azo compounds. This typically proceeds through a diazotization reaction followed by a coupling reaction. In the first step, the primary aromatic amine reacts with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then couple with an activated aromatic ring to form an azo compound.

For this compound, the expected reaction would be:

Step 1: Diazotization

this compound + HNO2 + H+ → [4,5-Dimethyl-2-(trifluoromethoxy)phenyl]diazonium ion + 2H2O

Step 2: Azo Coupling

[4,5-Dimethyl-2-(trifluoromethoxy)phenyl]diazonium ion + Ar-H (activated aromatic compound) → 4,5-Dimethyl-2-(trifluoromethoxy)phenyl-N=N-Ar + H+

Another potential oxidation pathway involves the direct oxidative coupling of the amine. Under certain catalytic conditions, primary anilines can undergo oxidative coupling to form symmetrical azo compounds. For instance, copper-catalyzed oxidative coupling of anilines has been reported to yield azobenzenes. nih.gov The general reaction is as follows:

2 * this compound + [O] → 4,5,4',5'-Tetramethyl-2,2'-bis(trifluoromethoxy)azobenzene + H2O

The specific oxidant and catalyst system would be crucial in determining the feasibility and yield of such a reaction.

Electrochemical oxidation of anilines is another well-studied area. The oxidation of aniline derivatives typically involves the formation of a radical cation as an intermediate, which can then undergo further reactions, including polymerization or coupling. sci-hub.se The presence of the trifluoromethoxy and dimethyl substituents would influence the oxidation potential of the molecule.

Reductive Behavior in Complex Environments

The reductive chemistry of this compound is largely characterized by the stability of its functional groups under typical reducing conditions.

The trifluoromethoxy group is known to be highly stable and generally resistant to chemical reduction. This stability is a key feature that makes it a valuable substituent in medicinal and agricultural chemistry. Therefore, under most reductive conditions that target other functional groups, the trifluoromethoxy group is expected to remain intact.

The aromatic ring itself can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexylamine (B46788) derivative. However, this is a high-energy process and requires specific catalytic systems.

The primary focus of reductive transformations involving precursors to this compound is the reduction of a nitro group to form the amine. The synthesis of many substituted anilines, including those with trifluoromethoxy groups, often involves the nitration of an aromatic precursor followed by the reduction of the nitro group. Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). ontosight.ai

For instance, the synthesis of 2-(trifluoromethoxy)aniline (B52511) can be achieved by the reduction of 2-nitro-1-(trifluoromethoxy)benzene. A similar synthetic strategy would be applicable to this compound, starting from the corresponding nitroaromatic compound.

Once the amine is formed, it is generally stable to further reduction under standard laboratory conditions. In complex chemical environments, the reactivity of the amine group would more likely be as a nucleophile or a base, rather than as a substrate for reduction.

Below is a table summarizing the expected reactivity based on the chemistry of analogous compounds.

Reaction TypeReagents and ConditionsExpected Product(s)Notes
Oxidation
Diazotization & Azo Coupling1. NaNO2, HCl, 0-5 °C2. Activated aromatic compoundAzo compoundA common reaction for primary aromatic amines.
Oxidative CouplingCu(I) catalyst, oxidantSymmetrical azo compoundFeasibility depends on the specific catalytic system. nih.gov
Electrochemical OxidationApplied potentialPolymer or coupled productsInvolves radical cation intermediates. sci-hub.se
Reduction
Catalytic Hydrogenation (Aromatic Ring)High pressure H2, catalyst (e.g., Rh/C)4,5-Dimethyl-2-(trifluoromethoxy)cyclohexylamineRequires forcing conditions.
Stability of -OCF3 groupCommon reducing agents (e.g., NaBH4, LiAlH4)No reactionThe trifluoromethoxy group is highly stable to reduction.

Derivatization Strategies Utilizing 4,5 Dimethyl 2 Trifluoromethoxy Aniline As a Synthon

Synthesis of Amide and Urea (B33335) Derivatives

The nucleophilic primary amine group of 4,5-Dimethyl-2-(trifluoromethoxy)aniline is readily acylated or converted into urea and thiourea (B124793) analogs, which are common structural motifs in pharmacologically active compounds.

The reaction of this compound with carboxylic acid derivatives or sulfonyl chlorides provides a direct route to carboxamides and sulfonamides, respectively.

Carboxamides: The most common method for carboxamide synthesis involves the N-acylation of the aniline (B41778) with an acyl chloride or anhydride (B1165640). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds readily, affording the corresponding N-aryl amide. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents.

Sulfonamides: Similarly, sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride, often in the presence of a base like pyridine. This reaction, known as the Hinsberg test for primary amines, yields a stable sulfonamide derivative.

The table below illustrates representative amide derivatives synthesized from this compound.

ReagentProduct Name
Acetyl chlorideN-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)acetamide
Benzoyl chlorideN-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)benzamide
Benzenesulfonyl chlorideN-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)benzenesulfonamide
p-Toluenesulfonyl chlorideN-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide

Urea and thiourea derivatives are important functional groups in drug design. Syntheses starting from this compound can be accomplished through several established routes.

Ureas: The reaction of the aniline with an isocyanate is a high-yield, one-step method for producing N,N'-disubstituted ureas. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. Another approach involves the reaction of the aniline with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which can then react with another amine to yield either symmetrical or unsymmetrical ureas. The synthesis of ureas directly from anilines and carbon dioxide is also an area of active research, presenting a greener alternative. researchgate.net

Thioureas: Analogous to urea synthesis, thioureas are readily prepared by treating the aniline with an isothiocyanate. The amine group adds to the central carbon of the isothiocyanate to form the C-N bond of the thiourea.

The table below shows examples of urea and thiourea derivatives.

ReagentProduct Name
Phenyl isocyanate1-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-3-phenylurea
Methyl isocyanate1-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-3-methylurea
Phenyl isothiocyanate1-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)-3-phenylthiourea
Allyl isothiocyanate1-Allyl-3-(4,5-Dimethyl-2-(trifluoromethoxy)phenyl)thiourea

Cycloaddition Reactions and Heterocyclic Compound Formation

The aniline scaffold is a cornerstone in the synthesis of a multitude of nitrogen-containing heterocycles. This compound can be utilized in various cyclization and cycloaddition reactions to construct fused ring systems.

Quinolines: The quinoline (B57606) core is a privileged structure in medicinal chemistry. Several classic reactions can employ this compound as the starting material. In the Combes quinoline synthesis, an aniline is condensed with a 1,3-dicarbonyl compound under acidic conditions. jptcp.com The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. jptcp.com Another powerful method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone) to form the quinoline ring. organic-chemistry.org In this case, this compound would first need to be converted into the corresponding 2-aminoaryl ketone.

Indoles: Indoles are another critical heterocyclic motif. While the direct use of this compound in classic indole (B1671886) syntheses like the Fischer synthesis is not direct (it requires prior conversion to a hydrazine), modern palladium-catalyzed methods offer a more direct route. For instance, the Larock indole synthesis involves the palladium-catalyzed coupling and cyclization of an o-haloaniline with an alkyne. nsf.gov Therefore, conversion of this compound to its ortho-iodinated or brominated derivative would provide a suitable precursor for this transformation.

The synthesis of benzoxazoles and benzothiazoles from an aniline typically requires that the aniline possess an oxygen or sulfur nucleophile at the ortho position (i.e., as a 2-aminophenol (B121084) or 2-aminothiophenol). While this compound does not possess this functionality, it can serve as a precursor to intermediates suitable for such cyclizations.

A modern approach involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. acs.org In this strategy, this compound would first be acylated, followed by halogenation at the position ortho to the amide group. The resulting o-haloanilide can then undergo an intramolecular C-O or C-S cross-coupling reaction to form the benzoxazole (B165842) or benzothiazole (B30560) ring. acs.org Another method involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) to form 2-substituted benzoxazoles. nih.gov

Anilines are valuable starting materials for building larger polycyclic aromatic hydrocarbons (PAHs), particularly those incorporating nitrogen atoms. rsc.org One classical method is the Pschorr cyclization, where a diazonium salt, generated from an aniline, undergoes intramolecular radical cyclization to form a new ring. To utilize this, this compound would be derivatized with a suitably positioned aromatic ring (e.g., via N-benzylation followed by diazotization) to enable the ring-closing reaction.

More contemporary methods utilize transition-metal-catalyzed annulation reactions. For instance, aryl-substituted anilines can undergo diazotization followed by cyclization to yield cyclopenta-fused polycyclic aromatic hydrocarbons under mild conditions using reagents like tert-butyl nitrite (B80452) (tBuONO). rsc.org This highlights the role of the aniline group as a handle for initiating ring-forming cascades that expand the aromatic system.

Polymer Chemistry Applications

The amine functionality of this compound serves as a key reactive site for its incorporation into polymeric structures. The substituents on the aromatic ring are expected to significantly influence the properties of the resulting polymers, such as solubility, thermal stability, and electronic characteristics.

This compound can theoretically serve as a monomer in various polycondensation and polymerization reactions. The primary amine group can react with a variety of difunctional monomers, such as diacyl chlorides, dicarboxylic acids, or diisocyanates, to form polyamides, polyimides, and polyureas, respectively.

The presence of the trifluoromethoxy group is anticipated to enhance the solubility of the resulting polymers in organic solvents, a desirable property for polymer processing. sci-hub.se Furthermore, the fluorine content can impart hydrophobicity and improve the thermal and oxidative stability of the polymer backbone. The methyl groups, being electron-donating, can modulate the electronic properties and may also contribute to improved solubility.

Table 1: Potential Polycondensation Reactions Involving this compound

Co-monomer TypeResulting PolymerExpected Properties
Diacyl ChloridePolyamideHigh thermal stability, good solubility, chemical resistance
Dicarboxylic AcidPolyamideSimilar to diacyl chloride route, potentially milder reaction conditions
DianhydridePolyimideExcellent thermal and mechanical properties, good dielectric properties
DiisocyanatePolyureaGood mechanical strength, potential for elastomeric properties

Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a conducting polymer with a wide range of applications in electronics, sensors, and energy storage. rsc.orgnih.gov The electrochemical or chemical oxidation of this compound could potentially lead to a novel electroactive polymer.

The electronic properties of the resulting polymer would be significantly influenced by the substituents. The electron-donating methyl groups would tend to lower the oxidation potential of the monomer, facilitating polymerization. Conversely, the strongly electron-withdrawing trifluoromethoxy group would increase the oxidation potential. This electronic push-pull effect could lead to a polymer with a tailored band gap and unique spectroelectrochemical properties. The steric hindrance from the ortho-trifluoromethoxy group might affect the planarity of the polymer chain, which in turn would influence its conductivity.

Table 2: Predicted Electronic Properties of a Hypothetical Polymer Derived from this compound

PropertyPredicted Effect of SubstituentsPotential Application
Oxidation PotentialModerate to high due to competing effectsElectrochromic devices, sensors
Electrical ConductivityModerate, influenced by steric hindranceAntistatic coatings, charge-dissipating materials
Optical PropertiesTunable absorption and emissionOrganic light-emitting diodes (OLEDs), smart windows

The data in this table is predictive and based on the known effects of similar substituents on the properties of polyaniline, as direct experimental data is not available.

Ligand Design and Metal Complexation

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Furthermore, the amine group can be readily derivatized to create more complex chelating ligands.

This compound can serve as a starting material for the synthesis of a variety of chelate ligands. For instance, Schiff base condensation with salicylaldehydes or other carbonyl-containing compounds can yield multidentate ligands capable of forming stable complexes with a range of metal ions. nih.gov The resulting ligands would possess both nitrogen and oxygen donor atoms for metal coordination.

The trifluoromethoxy and dimethyl groups would play a crucial role in modulating the properties of the resulting metal complexes. The steric bulk of these groups can influence the coordination geometry around the metal center and the stability of the complex. The electronic effects of these substituents can alter the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.

The coordination chemistry of ligands derived from this compound would be a rich area of investigation. The study of their complexes with various transition metals, lanthanides, and actinides could reveal interesting structural, magnetic, and photophysical properties. The presence of the fluorine-containing trifluoromethoxy group could also facilitate the use of these complexes in 19F NMR studies to probe the coordination environment.

Table 3: Potential Metal Complexes with Ligands Derived from this compound

Metal IonPotential Coordination GeometryPossible Application
Copper(II)Square planar or distorted octahedralCatalysis, magnetic materials
Iron(III)OctahedralBioinorganic modeling, spin-crossover materials
Lanthanide(III)High coordination numbers (e.g., 8 or 9)Luminescent probes, magnetic resonance imaging (MRI) contrast agents
Palladium(II)Square planarHomogeneous catalysis (e.g., cross-coupling reactions)

This table is illustrative and suggests potential areas of research based on the coordination preferences of the listed metal ions and the nature of the proposed ligands.

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Aniline and its derivatives are known to participate in the formation of supramolecular assemblies through hydrogen bonding. sci-hub.seresearchgate.net

The amine group of this compound can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the trifluoromethoxy group could potentially act as weak hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking interactions. This combination of interaction sites suggests that this compound and its derivatives could be valuable building blocks for the construction of complex supramolecular architectures, such as molecular crystals, liquid crystals, and gels.

Table 4: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

Interaction TypeParticipating GroupsRelative StrengthInfluence on Assembly
Hydrogen BondingN-H --- N/O/FModerate to StrongDirectional control, formation of chains, sheets, or networks
π-π StackingAromatic ringsModeratePacking of aromatic cores, charge-transfer interactions
van der Waals ForcesMethyl and trifluoromethoxy groupsWeakSpace-filling and overall stability
Dipole-Dipole InteractionsC-F and C-O bondsWeak to ModerateOrientation of molecules within the assembly

This table provides a qualitative overview of the potential non-covalent interactions and their roles in the supramolecular chemistry of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4,5 Dimethyl 2 Trifluoromethoxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the unique fluorine environment of 4,5-dimethyl-2-(trifluoromethoxy)aniline.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The electron-donating nature of the amino group and the methyl groups, along with the electron-withdrawing effect of the trifluoromethoxy group, will influence the chemical shifts of the aromatic protons core.ac.uk.

The aromatic region will likely display two singlets for the protons at positions 3 and 6 of the benzene (B151609) ring. The protons of the two methyl groups at positions 4 and 5 would also present as singlets, with their chemical shifts influenced by their position on the aromatic ring. The amine (-NH2) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration rsc.orghmdb.ca.

Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic H-36.7 - 7.0s
Aromatic H-66.8 - 7.2s
-NH23.5 - 4.5br s
-CH3 (at C-4)2.1 - 2.3s
-CH3 (at C-5)2.1 - 2.3s

Note: These are predicted values and may vary based on solvent and experimental conditions.

The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the amino group (C-1) and the trifluoromethoxy group (C-2) will have characteristic chemical shifts. The carbons bearing the methyl groups (C-4 and C-5) will also be distinguishable, as will the quaternary carbons and the methyl carbons themselves. The trifluoromethoxy group will cause the C-2 signal to appear as a quartet due to coupling with the three fluorine atoms rsc.org.

Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (-NH2)140 - 145
C-2 (-OCF3)145 - 150 (q)
C-3115 - 120
C-4 (-CH3)130 - 135
C-5 (-CH3)125 - 130
C-6120 - 125
-CH3 (at C-4)18 - 22
-CH3 (at C-5)18 - 22
-CF3120 - 125 (q)

Note: These are predicted values and may vary based on solvent and experimental conditions. 'q' denotes a quartet.

19F NMR is a highly sensitive technique for probing the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms of the -OCF3 group. The chemical shift of this signal is characteristic of trifluoromethoxy groups attached to an aromatic ring. The signal will appear as a singlet in a proton-decoupled 19F NMR spectrum. In a coupled spectrum, it may show long-range couplings to the aromatic protons. The typical chemical shift range for an aryl trifluoromethoxy group is between -57 and -60 ppm nih.govdoi.org.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of the 1H and 13C NMR signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this compound, it would primarily be used to confirm the absence of coupling between the aromatic protons, which are expected to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would be instrumental in assigning the signals for the C-3/H-3 and C-6/H-6 pairs, as well as the methyl carbons and their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be valuable for confirming the positions of the substituents on the aromatic ring. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. This could be used to confirm the spatial proximity of the methyl groups to their neighboring aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the aniline (B41778) and trifluoromethoxy moieties. A study on the closely related molecule 4,5-dimethyl-2-nitroaniline provides a basis for the assignment of vibrations related to the dimethylaniline core researchgate.netrasayanjournal.co.in.

Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
-NH2Symmetric Stretching3350 - 3450
-NH2Asymmetric Stretching3450 - 3550
-NH2Scissoring1600 - 1650
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 3000
C=C (aromatic)Ring Stretching1450 - 1600
C-NStretching1250 - 1350
C-OStretching1200 - 1300
-OCF3C-F Stretching1100 - 1200 (strong)
-OCF3Deformation700 - 800

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm-1 region in the IR spectrum researchgate.net. The aromatic C-H and methyl C-H stretching vibrations are expected in their usual regions. The C-N stretching vibration of the aniline moiety will also be present.

The trifluoromethoxy group has very strong and characteristic C-F stretching absorptions, typically in the 1100-1200 cm-1 region cdnsciencepub.com. These strong bands are often a prominent feature in the IR spectrum of compounds containing this group. The Raman spectrum will also show characteristic bands for the aromatic ring and the substituents.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For this compound, the rotational freedom around the C-N and C-O bonds can give rise to multiple stable conformers. Each conformer possesses a unique set of vibrational modes, which act as distinct "fingerprints" in the vibrational spectrum.

The analysis of these spectral signatures allows for the identification and characterization of the different conformations present in a sample. Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to predict the vibrational frequencies of potential conformers. researchgate.netiu.edu.sa By comparing the calculated spectra with the experimental IR and Raman data, a detailed assignment of vibrational bands to specific functional groups and conformational states can be achieved. rasayanjournal.co.inmdpi.com For instance, the stretching vibrations of the N-H bonds in the amine group and the C-F bonds in the trifluoromethoxy group are particularly sensitive to the local electronic and steric environment, making them excellent probes for conformational changes. mdpi.com The presence of bulky substituents on the aniline ring can lead to the existence of a mixture of isomers, which can be identified through their unique vibrational bands. mdpi.com

Below is a table of expected characteristic vibrational frequencies for this compound, which would be crucial for its conformational analysis.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
Asymmetric & Symmetric N-H Stretch-NH₂3400-3500Sensitive to hydrogen bonding and conformation.
Aromatic C-H StretchAr-H3000-3100Characteristic of the benzene ring.
Asymmetric & Symmetric C-H Stretch-CH₃2920-2980Vibrations from the two methyl groups.
C-N StretchAr-NH₂1250-1350Influenced by the electronic nature of the ring.
C-O-C Asymmetric StretchAr-O-CF₃1200-1300Strong absorption band.
C-F Stretch-CF₃1100-1200Typically very strong and characteristic IR absorptions.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. This capability is essential for confirming the identity of this compound and for characterizing its derivatives and potential metabolites.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization technique is critical for the successful analysis of a compound by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common soft ionization methods used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI) is particularly well-suited for polar and ionizable molecules. youtube.com Given the presence of the basic amine group, this compound is expected to ionize efficiently in positive-ion ESI mode, primarily forming the protonated molecule, [M+H]⁺. nih.gov ESI is a soft ionization technique, meaning it typically imparts minimal excess energy to the analyte, resulting in abundant molecular ions with little fragmentation, which is ideal for accurate mass determination. nih.gov

Fragmentation Pathways and Isotopic Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of this compound can be predicted based on the functional groups present. Common fragmentation pathways for aromatic amines often involve cleavage of bonds alpha to the amine group or fragmentation of the substituents on the aromatic ring. nih.govresearchgate.netscispace.com

The knowledge of these fragmentation pathways is crucial for the structural elucidation of related compounds and metabolites. nih.gov For the trifluoromethoxy group, characteristic losses of CF₃ or OCF₃ radicals might be observed. The accurate mass measurement of these fragment ions helps to confirm their elemental composition and elucidate the fragmentation mechanism. scispace.com

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPotential Fragment Structure
220.0898 ([M+H]⁺)203.0632NH₃[C₉H₈F₃O]⁺
220.0898 ([M+H]⁺)151.0653CF₃[C₉H₉NO]⁺
220.0898 ([M+H]⁺)135.0699OCF₃[C₉H₉N]⁺
220.0898 ([M+H]⁺)120.0468CH₃, OCF₃[C₈H₆N]⁺

Isotopic pattern analysis provides an additional layer of confirmation for the elemental composition. While fluorine is monoisotopic (¹⁹F), the presence of carbon (¹²C and ¹³C) and nitrogen (¹⁴N and ¹⁵N) gives rise to a characteristic isotopic distribution in the mass spectrum. researchgate.net The relative abundances of the M+1 and M+2 peaks can be calculated and compared with the experimental data to validate the assigned molecular formula. For organofluorine compounds, the isotopic pattern is distinct, with relatively weak M+1 peaks compared to compounds containing elements like chlorine or bromine. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown. mdpi.com The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis reveals the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.netacs.org

The results of such a study would provide precise measurements of all bond lengths and angles within the molecule. For example, it would confirm the geometry of the aniline ring, the orientation of the methyl and trifluoromethoxy substituents, and the conformation of the amine group relative to the ring. This information is invaluable for understanding the steric and electronic effects of the substituents on the molecular structure. nih.gov

ParameterExpected ValueSignificance
C-N Bond Length~1.38-1.42 ÅIndicates the degree of delocalization of the nitrogen lone pair into the aromatic ring.
C-O Bond Length~1.35-1.39 ÅReflects the strength of the ether linkage.
C-F Bond Length~1.32-1.35 ÅTypical for a trifluoromethyl or trifluoromethoxy group.
C-N-H Bond Angle~110-115°Defines the geometry of the amine group.
Dihedral Angle (Ring-O-C-F)VariableDescribes the conformation of the trifluoromethoxy group.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. rsc.org

For this compound, the amine group is capable of acting as a hydrogen bond donor (N-H), and the oxygen and fluorine atoms can act as hydrogen bond acceptors. Therefore, N-H···O or N-H···F hydrogen bonds are likely to be significant in determining the crystal packing. researchgate.net The trifluoromethoxy group, with its highly electronegative fluorine atoms, can also participate in other non-covalent interactions, including C-H···F contacts and potentially F···F interactions, which can influence how molecules pack together. researchgate.netacs.orgnih.gov The aromatic rings may engage in π-π stacking interactions. Analysis of these intermolecular forces is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. nih.gov

Advanced Spectroscopic Methods for Specific Structural Features

The unambiguous structural elucidation of this compound relies on a suite of advanced spectroscopic methodologies. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational data, two-dimensional NMR techniques and high-resolution mass spectrometry are indispensable for confirming the precise substitution pattern and characterizing the distinct electronic environment imparted by the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the covalent framework of the molecule. Advanced NMR experiments provide through-bond and through-space correlation data, which is crucial for assigning the signals of the closely related aromatic protons and methyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The presence of two separate singlets, rather than coupled doublets, would confirm the 1,2,4,5-tetrasubstituted pattern of the benzene ring. The two methyl groups at the C4 and C5 positions would also appear as distinct singlets in the aliphatic region. The amine (-NH₂) protons would typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. The spectrum will display signals for the six aromatic carbons, the two methyl carbons, and a characteristic quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms. The chemical shift of the carbon attached to the trifluoromethoxy group (C2) is significantly influenced by the electronegative fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, characteristic of the -OCF₃ group. Its chemical shift, typically in the range of -50 to -70 ppm relative to a CFCl₃ standard, provides definitive evidence for the presence and electronic environment of the trifluoromethoxy substituent. wikipedia.org Studies on related trifluoromethylanilines have demonstrated the utility of ¹⁹F NMR in monitoring the compound and its metabolites. nih.govnih.gov

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this molecule, no cross-peaks would be expected between the two aromatic protons, confirming their para-relationship (a 4-bond separation) and lack of typical 3-bond (ortho) or 4-bond (meta) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.comsdsu.edu It would be used to definitively assign the chemical shifts of the C3 and C6 carbons by correlating them to their respective attached protons. Similarly, it would link the methyl proton signals to their corresponding carbon signals.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)
¹H NMR
H-36.8 - 7.2sC1, C2, C4, C5
H-66.7 - 7.1sC1, C2, C4, C5
CH₃-42.1 - 2.3sC3, C4, C5
CH₃-52.1 - 2.3sC4, C5, C6
NH₂3.5 - 4.5br s-
¹³C NMR
C-1140 - 145s-
C-2135 - 140s-
C-3115 - 120s-
C-4130 - 135s-
C-5130 - 135s-
C-6118 - 123s-
CH₃-418 - 22s-
CH₃-518 - 22s-
CF₃ (in OCF₃)120 - 125q (J ≈ 255 Hz)-
¹⁹F NMR
OCF₃-58 to -62s-

Note: Predicted values are based on data from structurally related trifluoromethoxy and dimethyl aniline derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide precise molecular weight determination and valuable information on the molecule's fragmentation, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. sciex.com The ability to achieve mass accuracy at the sub-ppm level is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₉H₁₀F₃NO.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for aromatic amines and ethers include the loss of small neutral molecules or radicals. For the target compound, key fragmentation events would likely involve:

Loss of a methyl radical (·CH₃) from the molecular ion.

Cleavage of the C-O bond, potentially leading to the loss of a ·OCF₃ or ·CF₃ radical, although the C-O bond in trifluoromethoxy aromatics is generally stable. nih.gov

Fragmentation patterns characteristic of aromatic systems, such as the formation of a tropylium-like ion, are also possible. youtube.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
IonMolecular FormulaCalculated m/zExpected Fragmentation Losses
[M+H]⁺C₉H₁₁F₃NO⁺206.0787Loss of CH₃, NH₃
[M]⁺˙C₉H₁₀F₃NO⁺˙205.0710Loss of ·CH₃, ·H

By combining these advanced spectroscopic techniques, a complete and unambiguous structural assignment for this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological studies.

Computational and Theoretical Studies on 4,5 Dimethyl 2 Trifluoromethoxy Aniline

Electronic Structure Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one that is dependent on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4,5-Dimethyl-2-(trifluoromethoxy)aniline.

Optimized Geometries and Conformational Preferences

The geometric optimization of this compound using DFT methods, typically with a basis set such as 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties.

The aniline (B41778) moiety, consisting of a benzene (B151609) ring attached to an amino group (-NH₂), is the core of the molecule. The two methyl groups (-CH₃) at positions 4 and 5 are electron-donating, while the trifluoromethoxy group (-OCF₃) at position 2 is strongly electron-withdrawing. The interplay of these substituents influences the bond lengths and angles of the benzene ring. For instance, the C-N bond of the amino group is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring.

A key conformational feature is the orientation of the trifluoromethoxy group relative to the benzene ring. Due to steric hindrance from the adjacent amino group and the inherent rotational barrier around the C-O bond, specific conformations will be energetically favored. Computational studies on similar substituted anilines suggest that the orientation of such groups is a result of minimizing steric repulsion while maximizing electronic stabilization.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogy to Similar Compounds)

ParameterPredicted Value
C-N Bond Length (Å)~1.39
C-O Bond Length (Å)~1.36
C-C (aromatic) Bond Lengths (Å)1.38 - 1.41
C-N-H Bond Angle (°)~112
C-O-C Bond Angle (°)~118

Note: These values are estimations based on DFT calculations of analogous substituted anilines and have not been experimentally verified for this specific compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The electron-donating methyl groups will further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethoxy group will lower the energy of the LUMO, which is likely distributed over the aromatic ring and the trifluoromethoxy group. This lowering of the LUMO energy enhances the molecule's ability to accept electrons.

The combined effect of the electron-donating (amino, methyl) and electron-withdrawing (trifluoromethoxy) groups is predicted to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Note: These are estimated values based on trends observed in DFT studies of substituted anilines.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is highly non-uniform due to the presence of various substituents with different electronegativities. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atom of the amino group and the oxygen atom of the trifluoromethoxy group. These areas are electron-rich and are the most likely sites for attack by electrophiles. The hydrogen atoms of the amino group and the methyl groups will exhibit positive electrostatic potential (colored blue), indicating electron-deficient regions.

The aromatic ring itself will display a complex electrostatic potential landscape, with the electron-donating amino and methyl groups increasing the electron density at the ortho and para positions relative to their points of attachment, while the electron-withdrawing trifluoromethoxy group will decrease the electron density, particularly at the ortho and para positions to it. This intricate pattern of charge distribution governs the regioselectivity of electrophilic aromatic substitution reactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of reaction pathways.

Transition State Characterization for Key Reactions

For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be employed to locate and characterize the transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

The structure of the transition state for an electrophilic attack on the aromatic ring would involve the formation of a sigma complex (arenium ion), where the electrophile is bonded to a carbon atom of the ring, and the aromaticity is temporarily disrupted. The stability of this intermediate, and thus the activation energy of the reaction, is heavily influenced by the substituents. The electron-donating amino and methyl groups will stabilize the positive charge in the sigma complex, thereby lowering the activation energy and accelerating the reaction, particularly for attacks at the positions ortho and para to the amino group. The electron-withdrawing trifluoromethoxy group will destabilize the sigma complex, making reactions at positions ortho and para to it less favorable.

Energy Profiles of Transformation Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For an electrophilic substitution reaction on this compound, different energy profiles would be obtained for attacks at the various available positions on the aromatic ring. The pathway with the lowest activation energy will be the kinetically favored one. Given the strong activating and ortho-, para-directing nature of the amino group, it is expected that electrophilic substitution will preferentially occur at the positions ortho or para to the -NH₂ group. However, the steric bulk of the trifluoromethoxy group at the 2-position might hinder attack at the adjacent 3-position and 1-position (occupied by the amino group). Therefore, the most likely site for electrophilic attack would be the 6-position, which is ortho to the amino group and meta to the trifluoromethoxy group.

Computational modeling of the energy profiles for these different pathways would provide a definitive prediction of the regioselectivity of such reactions, offering valuable information for synthetic chemists.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Computational quantum chemistry provides powerful tools to elucidate the electronic structure and reactivity of molecules. For this compound, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) offer quantitative insights into its behavior in chemical reactions. These descriptors help in understanding the interplay of the electron-donating methyl (-CH₃) groups and the electron-withdrawing trifluoromethoxy (-OCF₃) group on the aniline scaffold.

Nucleophilicity and Electrophilicity Indices

The reactivity of an aniline derivative is largely governed by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the aromatic ring. byjus.comwikipedia.org The amino group (-NH₂) is a strong activating group, increasing the electron density at the ortho and para positions, making the molecule highly nucleophilic and susceptible to electrophilic attack. byjus.comlibretexts.org However, the substituents on the ring modulate this reactivity.

In this compound, the two methyl groups at positions 4 and 5 are electron-donating through induction and hyperconjugation, which increases the electron density of the benzene ring and the nucleophilicity of the amino group. Conversely, the trifluoromethoxy group at the ortho position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This -OCF₃ group tends to decrease the basicity and nucleophilicity of the nearby amino group.

Global reactivity descriptors, based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can quantify these effects. A higher HOMO energy indicates a greater ability to donate electrons (higher nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (higher electrophilicity).

Computational studies on structurally similar compounds, such as N,N-dimethyl-4-[((phenylimino)methyl)] aniline derivatives, utilize these descriptors to correlate structure with electronic properties. researchgate.net For this compound, the net effect would be a balance between the activating methyl groups and the deactivating trifluoromethoxy group.

Table 1: Representative Quantum Chemical Descriptors (Note: The following values are illustrative, based on typical DFT calculations for substituted anilines, as specific experimental or computational data for this compound was not found in the reviewed literature.)

DescriptorSymbolFormulaIllustrative ValueReactivity Implication
HOMO EnergyE_HOMO--5.20 eVHigh, indicates strong electron-donating ability (nucleophilicity).
LUMO EnergyE_LUMO--0.85 eVRelatively high, indicating low electron-accepting ability (electrophilicity).
Energy GapΔEE_LUMO - E_HOMO4.35 eVIndicates high kinetic stability.
Global Hardnessη(E_LUMO - E_HOMO) / 22.175 eVMeasures resistance to change in electron distribution.
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-3.025 eVRepresents the escaping tendency of electrons.
Global Electrophilicity Indexωμ² / (2η)2.10 eVQuantifies the electrophilic nature of the molecule.
Global Nucleophilicity IndexNE_HOMO(Nu) - E_HOMO(TCE)3.84 eVMeasures nucleophilic character relative to tetracyanoethylene (B109619) (TCE).

pKa Prediction for the Aniline Moiety

The basicity of the aniline moiety, quantified by the pKa of its conjugate acid (the anilinium ion), is highly sensitive to the electronic effects of substituents. wikipedia.org Computational methods can accurately predict pKa values, providing a measure of how readily the amino group accepts a proton. nih.gov

The electron-donating methyl groups at the para and meta positions relative to the amino group increase the electron density on the nitrogen, making it a stronger base (higher pKa) compared to unsubstituted aniline. In contrast, the strongly electron-withdrawing trifluoromethoxy group at the ortho position significantly reduces the electron density on the nitrogen, making it a weaker base (lower pKa). The ortho position of the -OCF₃ group can also introduce steric hindrance that may affect the solvation of the anilinium ion, further influencing the pKa.

Table 2: Predicted pKa Values for Substituted Anilinium Ions (Note: These are representative values to illustrate substituent effects. The value for the target compound is an estimate based on these effects.)

CompoundSubstituentsPredicted pKaEffect on Basicity
AnilineNone4.6Reference
4-Methylaniline4-CH₃ (EDG)5.1Increased
2-Trifluoromethoxyaniline2-OCF₃ (EWG)~2.5Significantly Decreased
This compound 4,5-(CH₃)₂, 2-OCF₃~3.0 - 3.5Net decrease due to dominant -OCF₃ group

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about conformational flexibility and the influence of the environment, such as a solvent, on molecular behavior. nih.govnih.gov

Conformational Flexibility and Rotational Barriers

The structure of this compound is not rigid. There is significant conformational flexibility primarily due to rotation around key single bonds. The most important rotational degrees of freedom are:

Rotation around the C(aryl)-NH₂ bond.

Rotation around the C(aryl)-O(CF₃) bond.

Rotation around the O-CF₃ bond.

MD simulations, complemented by quantum mechanical calculations, can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. researchgate.netresearchgate.net The barrier to rotation around the C-N bond is influenced by the electronic interaction between the nitrogen lone pair and the π-system of the ring, as well as steric hindrance from the ortho -OCF₃ group. The size of the trifluoromethoxy group would likely create a significant energy barrier, influencing the preferred orientation of the amino group.

Table 3: Hypothetical Rotational Energy Barriers (Note: These values are illustrative, representing typical energy barriers for similar chemical motifs. Specific calculations for the title compound are required for precise values.)

Rotational BondDescriptionEstimated Rotational Barrier (kcal/mol)
C(aryl)-NH₂Rotation of the amino group3.0 - 5.0
C(aryl)-OCF₃Rotation of the trifluoromethoxy group2.5 - 4.5
O-CF₃Rotation of the trifluoromethyl group~1.0

Solvent Effects on Reactivity

The solvent environment can have a profound impact on the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. researchgate.netrsc.org MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules.

For instance, in a polar protic solvent like water or methanol, the solvent molecules can form hydrogen bonds with the nitrogen and oxygen atoms of the solute. This solvation can influence the conformational equilibrium and the availability of the nitrogen lone pair for reaction. In nonpolar solvents, these specific interactions are absent, and reactivity would be governed more by the intrinsic electronic properties of the molecule. MD simulations can be used to calculate the free energy of solvation, which is a critical parameter in predicting how reaction rates will change in different media. researchgate.net

Design of Novel Derivatives Through Computational Screening

The computational models and descriptors established for this compound can serve as a foundation for the rational design of new derivatives with tailored properties. mdpi.comnih.govmdpi.com This process, known as computational or virtual screening, allows for the rapid evaluation of a large number of candidate molecules without the need for laboratory synthesis. nih.gov

For example, if the goal is to enhance the nucleophilicity of the aniline for a specific synthetic application, a computational workflow could be established. Starting with the parent structure, various electron-donating groups could be systematically substituted at different positions on the aromatic ring. For each virtual derivative, quantum chemical calculations would be performed to compute the nucleophilicity index and other relevant descriptors.

The results of this screening can be used to identify a small number of promising candidates that exhibit the desired electronic properties. This computational pre-selection significantly narrows down the experimental effort required, accelerating the discovery of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

Applications of 4,5 Dimethyl 2 Trifluoromethoxy Aniline As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

The utility of aniline (B41778) derivatives as precursors in the synthesis of complex molecules is well-established. They serve as foundational scaffolds for the construction of a diverse array of organic compounds.

Synthesis of Advanced Pharmaceutical Intermediates

Trifluoromethoxy-substituted anilines are recognized as important intermediates in the synthesis of pharmaceuticals. nbinno.comchemicalbook.com The trifluoromethoxy group can enhance a drug candidate's metabolic stability and membrane permeability. mdpi.com For instance, the related compound 4-(trifluoromethoxy)aniline (B150132) is a known intermediate in the synthesis of various therapeutic agents. chemicalbook.com However, specific examples of advanced pharmaceutical intermediates derived directly from 4,5-Dimethyl-2-(trifluoromethoxy)aniline are not prominently documented in available research.

Precursor for Agrochemical Research Compounds

In the field of agrochemicals, fluorinated aniline derivatives are crucial for the development of new pesticides and herbicides. nbinno.com The trifluoromethoxy group is often incorporated to enhance the biological activity of these compounds. nih.govsemanticscholar.org The related compound, 4-(trifluoromethoxy)aniline, serves as a key intermediate in the synthesis of the insecticide Metaflumizone. guidechem.com While it is plausible that this compound could be utilized in the synthesis of novel agrochemical research compounds, specific instances of its use as a precursor are not detailed in the surveyed literature.

Role in the Development of Functional Materials

Aniline derivatives are also employed as monomers or components in the synthesis of polymers and other functional materials. The nature of the substituents on the aniline ring can influence the properties of the resulting materials.

Monomer for Optoelectronic Materials

The synthesis of polymers from aniline derivatives for applications in electronic and optoelectronic devices is an active area of research. nbinno.com However, there is no specific information available detailing the use of this compound as a monomer in the synthesis of optoelectronic materials.

Component in Polymer Synthesis for Specialized Applications

The broader class of aniline derivatives is used in the creation of specialty polymers. nbinno.com For example, 4-(trifluoromethoxy)aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates. sigmaaldrich.com This suggests a potential, though not explicitly documented, role for substituted anilines like this compound in polymer chemistry.

Contribution to Catalyst and Ligand Design

The nitrogen atom in the amino group of anilines can serve as a coordination site for metal ions, making them potential candidates for the synthesis of ligands used in catalysis. The electronic and steric properties of the aniline can be tuned by its substituents to influence the behavior of the resulting catalyst. While the development of ligands from aniline derivatives is a known strategy in coordination chemistry, there are no specific research findings available that describe the contribution of this compound to catalyst and ligand design. rsc.orgnih.gov

Ligand Scaffolds for Transition Metal Catalysis

There is no available literature detailing the synthesis or application of ligands derived from this compound for transition metal catalysis.

Chiral Auxiliary Synthesis

No published studies were found that describe the use of this compound in the synthesis of chiral auxiliaries.

Methodology Development in Organic Chemistry

Reagents for New Reaction Discoveries

There is no documented use of this compound as a key reagent in the discovery of new chemical reactions.

Probes for Mechanistic Studies

Information regarding the application of this compound as a probe to elucidate reaction mechanisms is not available.

Strategic Integration in Multi-Step Synthesis

While aniline derivatives are fundamental in multi-step synthesis, uva.nl no specific examples detailing the strategic integration of this compound into the synthesis of complex target molecules have been reported in the literature.

Green Chemistry Principles in the Synthesis and Transformation of 4,5 Dimethyl 2 Trifluoromethoxy Aniline

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.orgnih.gov

Maximizing Atom Incorporation from Reactants

Traditional multi-step syntheses of substituted anilines often involve reactions with poor atom economy. For instance, a hypothetical synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline might start from 3,4-dimethylphenol (B119073), proceeding through nitration, trifluoromethoxylation, and reduction steps.

Addition Reactions: Addition reactions, such as the Diels-Alder reaction, are prime examples of processes with 100% atom economy, where all reactant atoms are incorporated into the product. nih.gov In the context of aniline (B41778) synthesis, designing routes that favor additions and rearrangements over substitutions and eliminations is a key green strategy.

Rearrangement Reactions: Reactions like the Claisen rearrangement, which reorganizes the atoms of a molecule, are inherently atom-economical. While not directly applicable in all aniline syntheses, the principle of maximizing the use of every atom in the starting material is central.

A comparison of reaction types and their inherent atom economy is presented below.

Reaction TypeDescriptionInherent Atom EconomyExample
Addition Two or more molecules combine to form a larger one.100%Diels-Alder Reaction
Rearrangement A molecule's carbon skeleton is rearranged.100%Claisen Rearrangement
Substitution A functional group is replaced by another.< 100%Wittig Reaction
Elimination A pair of atoms or groups are removed from a molecule.< 100%Dehydration of an alcohol

Minimizing Stoichiometric Reagents

Many classical organic reactions rely on stoichiometric amounts of reagents that are not incorporated into the final product, leading to significant waste streams.

Reduction of Nitro Groups: A common method to form anilines is the reduction of a corresponding nitro compound. The traditional Bechamp reduction, using iron filings and hydrochloric acid, is notoriously inefficient in terms of atom economy, generating large quantities of iron oxide sludge.

Nitration: Aromatic nitration typically employs a mixture of nitric acid and a stoichiometric or excess amount of sulfuric acid, which acts as a catalyst and dehydrating agent. The sulfuric acid is not incorporated into the product and requires neutralization, creating substantial salt waste.

A greener approach is to replace these stoichiometric reagents with catalytic alternatives. For example, the catalytic hydrogenation of a nitro group using molecular hydrogen (H₂) and a catalyst like palladium on carbon (Pd/C) is highly atom-economical. The only byproduct is water, and the catalyst can be recovered and reused.

Method for Nitro Group ReductionReagentsByproductsAtom Economy
Bechamp Reduction Fe, HClFeCl₂, Iron oxidesPoor
Catalytic Hydrogenation H₂, Pd/C (catalyst)H₂OExcellent

Solvent Selection and Reduction

Solvents are a major component of many chemical processes and contribute significantly to the environmental impact of a synthesis. Green chemistry encourages the reduction or replacement of hazardous organic solvents.

Use of Green Solvents (e.g., water, supercritical CO₂, ionic liquids)

The choice of solvent can dramatically alter the environmental profile of a reaction. Traditional syntheses often use volatile organic compounds (VOCs) which can be toxic and contribute to air pollution.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent. Recent research has demonstrated that many reactions, including aminations, can be performed in water, sometimes with the aid of surfactants or catalysts. tandfonline.comnih.gov

Supercritical CO₂: Supercritical carbon dioxide is a non-toxic, non-flammable solvent that can be easily removed from the product by depressurization. It has found applications in various reactions and extractions.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution. Brønsted acidic ionic liquids have been used as catalysts in solvent-free reactions for the synthesis of aniline-based compounds. rsc.org

Solvent-Free Reaction Conditions

The most effective way to reduce the environmental impact of solvents is to eliminate their use entirely. Solvent-free, or solid-state, reactions offer numerous advantages.

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Increased Efficiency: Reactions can often proceed faster due to higher reactant concentrations.

Energy Savings: Energy is not expended on heating and refluxing large volumes of solvent.

Several studies have reported the successful synthesis of aniline derivatives under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. nih.govnih.govresearchgate.net For example, the reaction of anilines with other reagents can be carried out by simply heating the neat reactants, sometimes with a solid catalyst that can be easily filtered off after the reaction. nih.gov

Synthesis ApproachConditionsAdvantages
Traditional Synthesis Organic Solvents (e.g., DMF, Toluene)Well-established, good solubility for many reagents.
Microwave-Assisted Aqueous solution or solvent-freeRapid heating, shorter reaction times, often higher yields. nih.gov
Solvent-Free Neat reactants, often with a solid catalystNo solvent waste, simple work-up, high efficiency. nih.govnih.gov

Catalysis for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry. Catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled and reused for multiple reaction cycles. rsc.org

The transition from stoichiometric to catalytic processes is crucial for developing sustainable synthetic routes to molecules like this compound. As mentioned, replacing the stoichiometric iron in nitro group reductions with a catalytic hydrogenation process (e.g., using H₂ over Pd/C) is a significant improvement.

Visible-light photoredox catalysis is an emerging field that offers mild and efficient pathways for various transformations, including the synthesis of fluorinated aromatic compounds. mdpi.com These methods use light to drive chemical reactions in the presence of a photocatalyst, often under very mild conditions, representing a frontier in sustainable synthesis. mdpi.com

Development of Highly Efficient Catalytic Systems

The development of highly efficient catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that offer higher atom economy, reduced waste, and milder reaction conditions. In the synthesis of substituted anilines, traditional methods often involve multi-step processes with harsh reagents. Modern catalytic approaches, however, are being explored to streamline these syntheses.

For the synthesis of trifluoromethoxylated anilines, catalytic methods can be envisioned at several stages. For instance, the introduction of the trifluoromethoxy group, a key step, can be challenging. Catalytic methods for trifluoromethoxylation of aromatic systems are an active area of research. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, general advancements in catalysis for C-O and C-N bond formation are highly relevant.

Research into the synthesis of other substituted anilines has demonstrated the efficacy of various metal-based catalysts, including palladium, copper, and nickel, for amination reactions. These catalysts can facilitate the coupling of an amine source with an appropriately substituted aromatic precursor. The development of ligands that can stabilize the metal center and promote the desired reactivity under mild conditions is crucial. For a molecule like this compound, a potential catalytic approach could involve the amination of a pre-functionalized xylene derivative.

Table 1: Comparison of Hypothetical Catalytic Systems for the Amination of a Substituted Aromatic Ring

Catalyst SystemReaction ConditionsYield (%)Catalyst Loading (mol%)
Traditional (e.g., stoichiometric nitration and reduction)H₂SO₄/HNO₃, then Fe/HClVariable, multi-stepN/A
Palladium-based100 °C, 12 h>901-2
Copper-based80-120 °C, 24 h70-855-10
Nickel-based60-100 °C, 18 h80-952-5

This table is illustrative and presents typical ranges for catalytic amination reactions of substituted aromatics, not specific data for this compound.

Recyclable Catalysts

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which is particularly important for expensive and potentially toxic heavy metal catalysts. The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a common strategy to facilitate separation and recycling.

For the synthesis of aniline derivatives, catalysts supported on solid materials such as carbon, silica, or polymers have been developed. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, which could be relevant for the reduction of a nitro group to an amine in a potential synthetic route to this compound.

Magnetic nanoparticles have also emerged as a promising support for catalysts. The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet. This approach has been successfully applied in various organic transformations and could be adapted for the synthesis of complex anilines. The development of a recyclable catalyst for the key bond-forming steps in the synthesis of this compound would significantly enhance the green credentials of its production process.

Renewable Feedstocks and Raw Material Utilization

Sourcing from Sustainable Origins

The chemical industry has traditionally relied on fossil fuels as the primary source of raw materials. A shift towards renewable feedstocks, derived from biomass, is a critical goal of green chemistry. While the direct synthesis of a complex molecule like this compound from biomass is a long-term challenge, the individual components of the molecule could potentially be sourced from renewable origins.

The aromatic core of the molecule, a dimethylbenzene (xylene) moiety, is conventionally derived from petroleum. However, research is ongoing to produce aromatic compounds from lignin, a complex polymer found in plant cell walls. guidechem.com Lignin is a rich source of aromatic building blocks that could potentially be converted into xylenes (B1142099) through catalytic processes.

The trifluoromethoxy group presents a greater challenge for renewable sourcing, as fluorine is a mineral element. However, the methyl group of the trifluoromethoxy substituent could, in principle, be derived from bio-based methanol. The development of synthetic pathways that can incorporate bio-derived building blocks is a key area of research for improving the sustainability of fine chemical production.

Minimizing Hazardous Substance Formation

A core principle of green chemistry is the prevention of waste and the minimization of hazardous substance formation. Traditional synthetic routes to complex aromatic compounds often involve the use of hazardous reagents and generate significant amounts of waste. For example, nitration reactions to introduce a nitrogen functionality typically use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and produce acidic waste streams.

Alternative, greener routes to anilines include direct amination of aromatic C-H bonds or the use of less hazardous nitrogen sources. While these methods are still under development for complex substrates, they hold the promise of significantly reducing the environmental impact of aniline synthesis.

In the context of this compound, a green chemistry approach would prioritize synthetic strategies that avoid the use of toxic solvents, corrosive acids, and heavy metals where possible. The ideal synthesis would involve a high-yielding, one-pot or tandem reaction from readily available and non-hazardous starting materials.

Energy Efficiency in Synthetic Processes

Lowering Reaction Temperatures and Pressures

Many chemical reactions require significant energy input in the form of high temperatures and pressures, which contributes to the carbon footprint of the process. Green chemistry seeks to develop synthetic methods that can be performed under ambient or near-ambient conditions.

The use of highly active catalysts can play a crucial role in lowering the activation energy of a reaction, thereby enabling it to proceed at lower temperatures and pressures. For the synthesis of this compound, this could involve the development of catalysts that are effective for the key bond-forming reactions at or near room temperature.

Table 2: Illustrative Comparison of Energy Inputs for a Hypothetical Synthetic Step

MethodTemperature (°C)Pressure (atm)Reaction Time (h)
Conventional Heating1501024
Highly Active Catalyst80112
Microwave-Assisted12010.5

This table provides a conceptual comparison of different heating methods and their potential impact on reaction conditions. The values are not specific to the synthesis of this compound.

Photochemical and Electrochemical Approaches

The application of light and electricity to drive chemical reactions offers significant advantages in terms of sustainability, selectivity, and safety over traditional chemical methods. These approaches often operate under mild conditions and can reduce the need for hazardous reagents.

Photochemical Approaches: A Prospective View

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of aromatic compounds, including anilines. This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, leading to the formation of reactive intermediates.

While no studies have specifically reported the photochemical reactions of this compound, research on other fluorinated anilines demonstrates the potential of this approach. For instance, the trifluoromethylation and difluoroalkylation of various aniline derivatives have been successfully achieved using photoredox catalysis. These reactions typically proceed through the generation of a radical cation intermediate of the aniline, which then reacts with a fluorinating agent.

The proposed general mechanism for such a transformation, if applied to this compound, would likely involve the following steps:

Excitation of a photocatalyst by visible light.

Single-electron transfer from the aniline to the excited photocatalyst to form a radical cation.

Reaction of the radical cation with a suitable reagent.

Further reaction and regeneration of the photocatalyst to yield the final product.

The substitution pattern of this compound, with its electron-donating methyl groups and electron-withdrawing trifluoromethoxy group, would influence its redox potential and the regioselectivity of such reactions. However, without experimental data, any prediction of reaction outcomes remains speculative.

Electrochemical Approaches: General Principles and Potential Applications

Electro-organic synthesis provides an alternative green method for the transformation of organic molecules by using electricity to drive oxidation and reduction reactions. The electrochemical behavior of anilines has been a subject of study, with a focus on their oxidation processes.

The anodic oxidation of substituted anilines has been shown to lead to a variety of products, including coupling products like benzidines and diphenylamines, as well as phenoxazines, depending on the reaction conditions and the substituents on the aniline ring. tsijournals.com The oxidation potential of anilines is highly dependent on the nature and position of the substituents. umn.edu Computational studies have been employed to predict the one-electron oxidation potentials for a range of substituted anilines in aqueous solutions, providing a framework for understanding their electrochemical reactivity. umn.edu

For this compound, direct electrochemical synthesis or transformation has not been documented. However, based on general principles, its electrochemical oxidation would likely initiate with the formation of a radical cation at the nitrogen atom. The fate of this intermediate would be influenced by the solvent, electrolyte, and electrode material. The presence of the dimethyl and trifluoromethoxy substituents would modulate the electron density of the aromatic ring, thereby affecting the stability and subsequent reaction pathways of the radical cation.

Data on Electrochemical Oxidation of Substituted Anilines

To illustrate the effect of substituents on the electrochemical properties of anilines, the following table presents computational data for the one-electron oxidation potentials of various substituted anilines. This data can offer a qualitative understanding of how this compound might behave.

Compound NamePredicted Oxidation Potential (V)
Aniline0.83
4-Methylaniline0.74
4-Methoxyaniline0.67
4-Chloroaniline0.91
4-Nitroaniline1.15
Data sourced from computational studies on substituted anilines. umn.edu

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,5-Dimethyl-2-(trifluoromethoxy)aniline, and what reaction conditions optimize yield?

  • Methodology : A plausible route involves sequential functionalization of an aniline precursor. For example:

Trifluoromethoxy introduction : Use nucleophilic aromatic substitution (SNAr) with trifluoromethoxide (CF₃O⁻) under anhydrous conditions at 80–100°C .

Methyl group installation : Employ Friedel-Crafts alkylation with methyl chloride and AlCl₃ as a catalyst, ensuring regioselectivity via steric and electronic directing effects .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) achieves >95% purity, as demonstrated in similar aniline derivatives .

  • Key Considerations : Catalytic systems (e.g., Pd-based catalysts for coupling reactions) and inert atmospheres (nitrogen) prevent side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) with m/z ~235 (calculated for C₉H₁₀F₃NO). Retention time (~0.99 min under SQD-AA05 conditions) aligns with analogous trifluoromethoxy anilines .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
  • NMR : ¹⁹F NMR identifies trifluoromethoxy signals (-OCF₃) at ~-55 ppm, while ¹H NMR resolves methyl protons (δ ~2.2–2.5 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • PPE : Use Tychem® 6000 F suits for splash protection (tested against similar anilines with >480 min breakthrough resistance) .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation; avoid contact with strong acids/bases due to reactive amine groups .
  • Waste Disposal : Neutralize with dilute HCl before incineration to minimize environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in ¹H NMR methyl signals may arise from rotational isomerism or solvent effects.
  • Resolution :

Variable Temperature NMR : Conduct experiments at –20°C to 60°C to observe coalescence of split peaks .

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with empirical data .

  • Example : In 5-Nitro-2-(trifluoromethoxy)aniline, nitro group orientation caused peak splitting, resolved via NOESY .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Byproduct Sources :

  • Over-alkylation : Excess methylating agents lead to N-methylated impurities.
  • Oxidation : Air exposure converts –NH₂ to nitroso groups.
    • Mitigation :
  • Stoichiometric Control : Limit methyl chloride to 1.1 equivalents and monitor via TLC .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen .
  • Additives : Include radical scavengers (e.g., BHT) to suppress oxidation .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic vs. basic conditions?

  • Stability Profile :

  • Acidic Conditions : Protonation of –NH₂ increases solubility but risks decomposition via C–N bond cleavage.
  • Basic Conditions : Dehydrohalogenation or trifluoromethoxy group hydrolysis may occur at pH >10 .
    • Experimental Validation :
  • pH Stability Assay : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. For analogs like 4-(trifluoromethoxy)aniline, stability drops sharply above pH 10 .

Q. What computational tools predict the regioselectivity of electrophilic substitutions in this compound?

  • Approach :

Fukui Functions : Calculate using software (e.g., ORCA) to identify electron-rich sites prone to electrophilic attack .

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to anticipate substitution patterns (e.g., methyl groups enhance para-directing effects) .

  • Case Study : In 5-Nitro-2-(trifluoromethoxy)aniline, MEP maps correctly predicted nitration at the 5-position .

Key Recommendations

  • Synthetic Optimization : Prioritize palladium-catalyzed methods for trifluoromethoxy installation due to high yields .
  • Analytical Cross-Validation : Combine LCMS, NMR, and computational modeling to resolve structural ambiguities .
  • Environmental Caution : Monitor soil/water contamination risks using models from aniline fate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.